molecular formula C10H16O4 B13199086 Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13199086
M. Wt: 200.23 g/mol
InChI Key: OBTSJCGTNLUJHB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic framework. The compound features a 1,6-dioxaspiro[2.5]octane core, with methyl groups at positions 2 and 5, and a methyl ester moiety at position 2. This structure confers rigidity and stereochemical complexity, making it a candidate for applications in asymmetric synthesis, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-7-6-10(4-5-13-7)9(2,14-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

OBTSJCGTNLUJHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic ether esters with structural variations in substituent type, position, and functional groups. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (Target Compound) 2-Me, 5-Me, 2-COOMe C10H16O4 ~200.23* Discontinued (CymitQuimica); potential stereochemical complexity .
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 2-Me, 4-Me, 2-COOMe C10H16O4 200.23 Available (2024); higher steric hindrance at position 4 vs. 5 .
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 5-Pr, 2-COOMe C12H20O4 ~228.28* Larger alkyl substituent may enhance lipophilicity .
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 2-Me, 2-COOMe C9H14O4 186.21 Simpler structure; discontinued (CymitQuimica); lower molecular weight .
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 6,6-F2, 1-COOEt C11H16F2O2 218.24 Fluorine substitution introduces electronegativity; distinct reactivity profile .

* Molecular weight estimated based on analogous structures.

Key Observations

5-Propyl and 5-ethyl derivatives () may exhibit increased hydrophobicity, affecting solubility and membrane permeability in biological systems.

Functional Group Variations :

  • Replacement of the methyl ester with an ethyl ester () or additional fluorine atoms alters polarity and stability. For example, the 6,6-difluoro derivative () could exhibit enhanced metabolic stability in medicinal chemistry contexts .

In contrast, the 2,4-dimethyl variant remains available as of 2024 .

Synthetic Utility :

  • Spirocyclic ethers with ester groups are typically intermediates in multistep syntheses. The 2,5-dimethyl variant’s discontinued status implies niche applications or superior alternatives .

Research and Application Insights

  • Agrochemical Potential: Analogous spirocyclic ethers are used in pesticide formulations; the 5-propyl derivative () may align with this trend .

Biological Activity

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 1559967-91-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₀H₁₆O₄
  • Molecular Weight: 200.23 g/mol
  • Purity: Typically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The primary mode of action involves the inhibition of the Type II Dihydrofolate reductase enzyme, which is crucial for folate synthesis in bacteria.

Activity Target Mechanism
AntibacterialType II Dihydrofolate reductaseInhibition of folate synthesis

This inhibition leads to a reduction in bacterial proliferation, making it a candidate for further development as an antibacterial agent.

Study on Antibacterial Properties

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial counts when treated with the compound compared to controls.

Key Findings:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Concentration Range: 10 µg/mL to 100 µg/mL
  • Results: Up to 80% inhibition of bacterial growth at higher concentrations.

Mechanistic Insights

The compound's mechanism was further explored through biochemical assays that confirmed its role as an inhibitor of the dihydrofolate reductase pathway. This pathway is essential for nucleotide synthesis and cell division in bacteria.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including oxidation and substitution reactions:

Reaction Type Description
OxidationConverts the compound to corresponding carboxylic acids
ReductionEster groups can be reduced to alcohols
SubstitutionNucleophilic substitution at ester groups can yield various derivatives

These derivatives are being studied for enhanced biological activity and specificity.

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